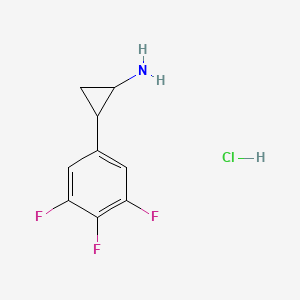

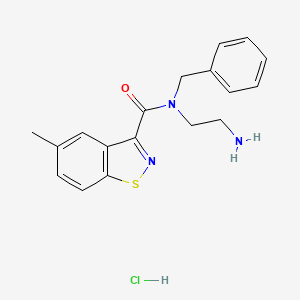

(4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

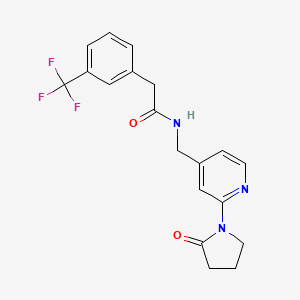

(4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride, commonly referred to as DPAH, is a chemical compound that has gained significant attention in scientific research in recent years. Isoxazole, which is a part of this compound, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested for in vitro antifungal activities .Molecular Structure Analysis

The molecular formula of (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride is C10H13ClN2O. Isoxazole is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis

The molecular weight of (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride is 212.68. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Insecticide Development

The compound has been used in the development of a new organophosphorus insecticide, O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408). This insecticide was designed to be low cost and less toxic. It was found to delay larval development in Drosophila melanogaster at a concentration of 50 mg/L .

Synthesis of Isoxazoles

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. The compound has been used in the synthesis of various isoxazole derivatives, which have been screened for their various biological activities .

Polymerization

A novel type of chiral methacrylamide derivative, N- [o- (4-phenyl-4,5-dihydro-1,3-oxazol-2-yl) phenyl]methacrylamide (®-PhOPMAM), was synthesized and radically polymerized to the corresponding polymers in moderate yields .

Anticonvulsant Activities

Some derivatives of the compound have shown potent anticonvulsant activities. For example, compounds 4e and 4f prevented seizures at a dose of 100 mg/kg in the scPTZ model at 0.5 h, and remained active after 4 h at the same dose .

Oxidative Aromatisation

The compound has been used in the oxidative aromatisation of oxazolines to the corresponding oxazoles. This process is typically achieved using 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) and bromotrichloromethane .

Biological Activities of Oxazole Derivatives

Oxazole derivatives, which can be synthesized from the compound, have shown diverse biological activities such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Future Directions

Given the wide spectrum of biological activities and therapeutic potential of isoxazole derivatives , there is a significant interest in the development of new synthetic strategies and designing of new isoxazole derivatives. This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name |

4,5-dihydro-1,2-oxazol-3-yl(phenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-10(9-6-7-13-12-9)8-4-2-1-3-5-8;/h1-5,10H,6-7,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSIFOCFIFXIIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1C(C2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid](/img/structure/B2368189.png)

![2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368190.png)

![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2368191.png)

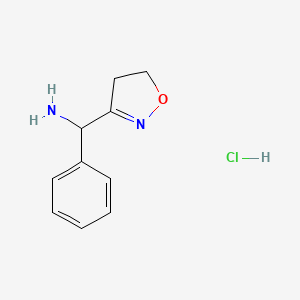

![[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2368199.png)

![[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2368200.png)

![3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2368204.png)